molecular formula C24H25NO3 B1669663 Cyphenothrin CAS No. 39515-40-7

Cyphenothrin

Cat. No.: B1669663
CAS No.: 39515-40-7
M. Wt: 375.5 g/mol
InChI Key: FJDPATXIBIBRIM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyphenothrin primarily targets the sodium channel protein type 1 subunit alpha . This protein mediates the voltage-dependent sodium ion permeability of excitable membranes .

Mode of Action

This compound, like other pyrethroids, exerts its effect by prolonging the open phase of the sodium channel gates when a nerve cell is excited . It appears to bind to the membrane lipid phase in the immediate vicinity of the sodium channel, thus modifying the channel kinetics .

Biochemical Pathways

This compound affects the biochemical pathways related to the functioning of sodium channels. The prolonged opening of these channels disrupts the normal functioning of nerve cells, leading to the insecticidal effects of this compound . In the process of degradation, this compound undergoes extensive microbial degradation via ester cleavage to form 3-phenoxybenzoic acid .

Pharmacokinetics

This compound has a low aqueous solubility and is non-volatile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal nerve cell functioning due to the prolonged opening of sodium channels . This can lead to a range of effects, including oxidative stress and biochemical changes in organisms exposed to this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in aquatic environments, this compound shows a rapid partition from the water phase to bottom sediment . It is degraded with the first-order half-lives of 2.0 (trans-1) and 7.3 days (cis-1) in the water-sediment system under dark conditions . Aqueous photolysis significantly accelerates the degradation of this compound . These results strongly suggest that this compound is unlikely to persist in the actual aquatic environment due to its rapid photolysis and extensive microbial degradation .

Biochemical Analysis

Biochemical Properties

Cyphenothrin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nervous system of insects, causing prolonged activation of sodium channels, which leads to repetitive nerve impulses and eventual paralysis . This compound interacts with voltage-gated sodium channels, altering their normal function and leading to neurotoxic effects . Additionally, it can affect other ion channels, such as voltage-gated calcium and chloride channels, further disrupting cellular homeostasis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. In insects, this compound causes prolonged activation of sodium channels, leading to continuous nerve impulses and paralysis . In mammalian cells, it can cause oxidative stress and disrupt mitochondrial function, leading to increased production of reactive oxygen species (ROS) and lipid peroxidation . These effects can alter gene expression and cellular metabolism, potentially leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels. This compound binds to these channels, causing them to remain open for extended periods, leading to continuous nerve impulses . This prolonged activation disrupts normal neuronal function and results in paralysis and death of the insect . Additionally, this compound can inhibit the activity of certain enzymes involved in detoxification processes, further enhancing its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions but can degrade when exposed to sunlight, water, and oxygen . Over time, its effectiveness may decrease due to degradation, leading to reduced insecticidal activity . Long-term exposure to this compound can result in chronic toxicity, affecting cellular function and leading to adverse health effects in non-target organisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild neurotoxic effects, such as tremors and impaired mobility . At higher doses, it can lead to severe neurotoxicity, including convulsions, muscle rigidity, and even death . The threshold for toxic effects varies among different species, with some animals being more sensitive to this compound than others .

Metabolic Pathways

This compound is metabolized through various pathways, including hydrolysis, oxidation, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, converting it into less toxic metabolites . These metabolic pathways help in detoxifying this compound and reducing its toxic effects on non-target organisms .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to transport proteins and accumulate in specific tissues, such as the nervous system and liver . The distribution of this compound within the body can influence its toxicity and effectiveness as an insecticide .

Subcellular Localization

This compound localizes to various subcellular compartments, including the mitochondria and endoplasmic reticulum . Its localization can affect its activity and function, as it interacts with specific biomolecules within these compartments . For example, this compound can disrupt mitochondrial function by increasing ROS production and altering calcium homeostasis . These effects can lead to cellular dysfunction and contribute to its overall toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyphenothrin is synthesized through a multi-step process involving the esterification of cyano (3-phenoxyphenyl)methyl with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process is optimized to produce the desired stereoisomers in the correct ratios, with stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: Cyphenothrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products: The major products formed from these reactions include various carboxylic acids, aldehydes, alcohols, and substituted derivatives .

Scientific Research Applications

Cyphenothrin has a wide range of applications in scientific research:

Properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-16(2)13-20-22(24(20,3)4)23(26)28-21(15-25)17-9-8-12-19(14-17)27-18-10-6-5-7-11-18/h5-14,20-22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDPATXIBIBRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032536
Record name Cyphenothrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 1.0X10-2 mg/L (<9.0 ug/L) at 25 °C, In hexane 4.84, methanol 9.27 (both in g/100g, 20 degC
Record name Cyphenothrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.083 at 25 °C/25 °C
Record name Cyphenothrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.11X10-6 mm Hg at 30 °C, 9.0X10-7 mm Hg at 20 °C (0.12 mPa)
Record name Cyphenothrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The symptoms of poisoning caused by pyrethroids are characterized by ataxia, loss of coordination, hyperexcitation, convulsions, and paralysis. Depending on the type of pyrethroid, repetitive discharges and/or conduction block are observed in various regions of the nervous system. Type I pyrethroids as represented by allethrin and tetramethrin which lack a cyano group cause repetitive discharges in nerve fibers and nerve terminals leading to hyperexcitation of the animal. Type II pyrethroids as represented by cyphenothrin, deltamethrin and fenvalerate which contain a cyano group at the alpha-carbon cause nerve membrane depolarization and block leading to paralysis of the animal. Both types of action are ascribed to modifications of nerve membrane sodium channels which result in very slow gating kinetics. Patch clamp single channel recording experiments have clearly demonstrated that individual sodium channels are modified by tetramethrin in an all-or-none manner to give rise to a prolonged opening without change in conductance. Thus, it is concluded that the site of action of pyrethroids is the sodium channel, and that pyrethroids interact with the channel macromolecules that control the gating mechanism.
Record name Cyphenothrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8429
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous yellow liquid

CAS No.

39515-40-7
Record name Cyphenothrin
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Record name Cyphenothrin [ISO]
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Record name Cyphenothrin
Source EPA DSSTox
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Record name α-cyano-3-phenoxybenzyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
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Record name CYPHENOTHRIN
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Record name Cyphenothrin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cyphenothrin, like other pyrethroids, primarily targets voltage-gated sodium channels in insect neurons. [] It binds to these channels, preventing them from closing properly. This leads to an influx of sodium ions into the neuron, causing hyperexcitation and ultimately paralysis and death of the insect. []

A: Yes, while both types target sodium channels, Type II pyrethroids like this compound, which contain a cyano group, often cause more pronounced nerve membrane depolarization and block, leading to rapid paralysis. [] In contrast, Type I pyrethroids, lacking the cyano group, primarily induce repetitive discharges in nerve fibers, resulting in hyperexcitation. []

ANone: this compound's molecular formula is C23H25NO3, and its molecular weight is 363.44 g/mol.

ANone: The provided research papers focus on the biological and environmental aspects of this compound. Information about material compatibility would be found in technical data sheets provided by manufacturers.

A: this compound is not a catalyst; it is an insecticide. Its mode of action relies on binding to and disrupting sodium channels in insects, not on catalyzing chemical reactions. []

A: While the provided research papers don't heavily feature computational studies, one study mentions the use of quantitative structure-activity relationship (QSAR) models to assess pyrethroid toxicity to fish. [] QSAR models can help predict the toxicity of new compounds based on their structural similarities to known compounds like this compound.

A: The cyano group in this compound, characteristic of Type II pyrethroids, contributes to its potent insecticidal activity by enhancing the binding affinity to sodium channels and promoting nerve membrane depolarization. []

A: Research suggests that the alcohol and acid moieties of this compound play a role in its metabolic breakdown. [, ] Modifications to these regions could influence its degradation rate and potentially its persistence in the environment.

A: Studies have investigated various formulations of this compound, including emulsion concentrates (ECs), suspension concentrates (SCs), and emulsifiable concentrates (EWs). These formulations aim to improve stability, handling, and application of the insecticide. [, , ]

A: Like many pyrethroids, this compound is susceptible to degradation by factors like UV light and high temperatures. Formulations often incorporate stabilizers and UV protectants to mitigate these issues. [, ]

A: Research indicates that this compound is primarily metabolized in the liver of mammals, involving enzymes like cytochrome P450 and carboxylesterases. []

A: this compound has shown efficacy against a variety of insect pests, including mosquitoes (Culex, Aedes, Anopheles), fleas (Ctenocephalides felis), ticks (Haemaphysalis elliptica), cockroaches (Blattella germanica, Blatta orientalis), and clothes moths. [, , , , , , , ]

A: Yes, several studies investigated the efficacy of this compound in real-world scenarios, including restaurants and urban cookhouses for cockroach control, as well as in agricultural settings for crop protection. [, , ]

A: Yes, studies have reported the development of resistance to pyrethroids, including this compound, in German cockroaches. [, ]

A: Resistance mechanisms can involve mutations in the target site (sodium channels), making them less sensitive to the insecticide. Additionally, increased detoxification of the insecticide by metabolic enzymes in resistant insects can contribute to reduced efficacy. []

A: this compound can negatively impact aquatic organisms like fish, causing histopathological changes in gills and affecting oxygen consumption. [, ] It can also harm beneficial insects, raising concerns about its effects on pollinators and natural pest control agents. []

ANone: The provided research papers primarily focus on this compound's use as an insecticide and its environmental fate. Therefore, they do not provide in-depth information on these aspects, which are more relevant to its development as a pharmaceutical agent.

A: Yes, there are numerous alternative insecticides, including other pyrethroids (e.g., deltamethrin, permethrin), organophosphates (e.g., chlorpyrifos, propetamphos), neonicotinoids, and insect growth regulators. [, , , , ]

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